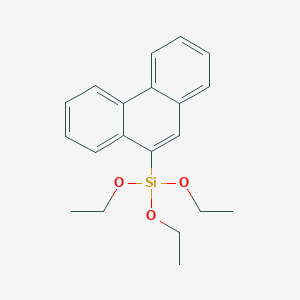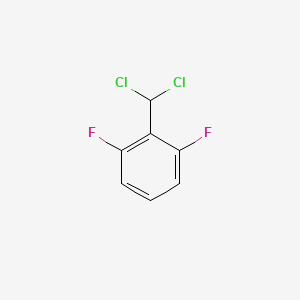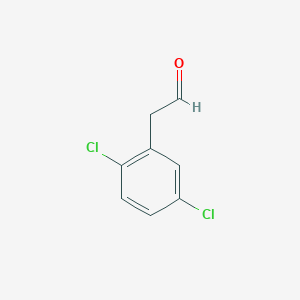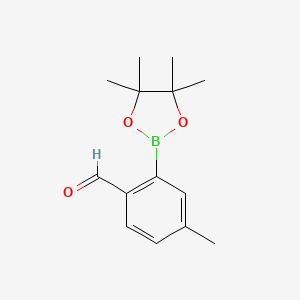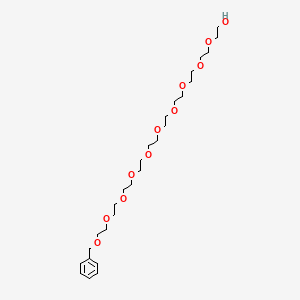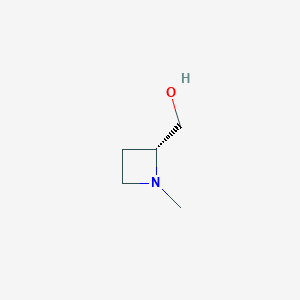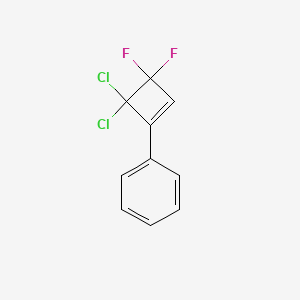
4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95%
Vue d'ensemble
Description
4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1 (DFCP-1) is a novel cyclobutene-based compound that has recently been studied for its potential applications in the field of scientific research. This compound has two chlorine and two fluorine atoms bound to a cyclobutene core, making it a highly reactive and versatile molecule. Additionally, the presence of a phenyl group makes it an attractive candidate for a variety of reactions, including organic synthesis and catalysis. DFCP-1 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.
Applications De Recherche Scientifique
4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties, making it a promising candidate for a variety of research applications. Additionally, due to its high reactivity, 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% can be used as a starting material for the synthesis of more complex molecules, such as polycyclic aromatic hydrocarbons and heterocyclic compounds.
Mécanisme D'action
The exact mechanism of action of 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% is still under investigation. However, it is believed that the anti-inflammatory, anti-cancer, and antioxidant properties of this compound are due to its ability to interact with various cellular targets, including enzymes, receptors, and transcription factors. Additionally, 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% may also induce apoptosis, or programmed cell death, in certain types of cancer cells.
Biochemical and Physiological Effects
4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. Additionally, 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% is an attractive compound for lab experiments due to its high reactivity and wide range of biological activities. Additionally, the synthesis of 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% is efficient and yields a high purity product, making it an ideal starting material for a variety of research applications. However, it is important to note that 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% is a highly reactive compound and should be handled with caution.
Orientations Futures
The potential applications of 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% are still being explored. Some of the possible future directions for this compound include further investigation into its anti-inflammatory and anti-cancer activities, as well as its use as a starting material for the synthesis of more complex molecules. Additionally, further research into the mechanism of action of 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% and its potential side effects is needed. Finally, 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% could also be used as a tool for drug discovery and development, as its high reactivity and wide range of biological activities make it an ideal candidate for the synthesis of novel compounds.
Méthodes De Synthèse
The synthesis of 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95% involves a three-step process. First, a cyclobutene ring is formed by the reaction of a difluoro-substituted phenyl bromide and a dichloro-substituted cyclobutene. This is followed by the addition of a chlorine atom to the cyclobutene ring, and finally, the addition of a fluorine atom to the phenyl ring. The overall yield of this synthesis is approximately 95%, making it an efficient and attractive method for producing 4,4-Dichloro-3,3-difluoro-1-phenyl-cyclobutene-1, 95%.
Propriétés
IUPAC Name |
(4,4-dichloro-3,3-difluorocyclobuten-1-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2/c11-10(12)8(6-9(10,13)14)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCWXJOQOYMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C2(Cl)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282827 | |
| Record name | NSC28257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
340-01-2 | |
| Record name | NSC28257 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC28257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



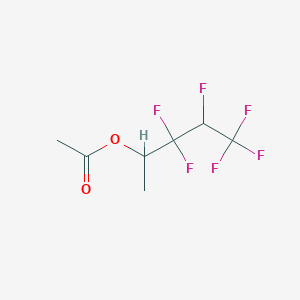
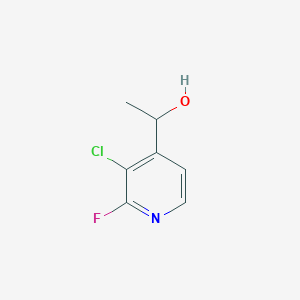
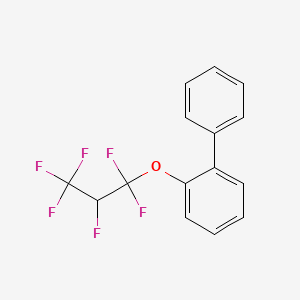
![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)
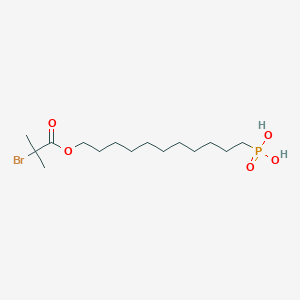
![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)
![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)
![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)
